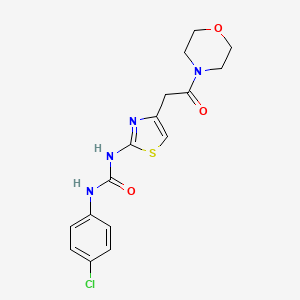

1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c17-11-1-3-12(4-2-11)18-15(23)20-16-19-13(10-25-16)9-14(22)21-5-7-24-8-6-21/h1-4,10H,5-9H2,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNOOZWURLOLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article discusses its biological activity, including antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Thiazole moiety : Known for its role in various biological activities, including anticancer effects.

- Morpholino group : Contributes to solubility and bioavailability.

Antiproliferative Effects

Research has shown that derivatives of thiazole, including 1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea, exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes IC50 values for selected studies:

The compound demonstrated comparable activity to established anticancer agents like doxorubicin and sorafenib, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound interacts with specific molecular targets, inhibiting cell cycle progression.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting BRAF Pathways : Some derivatives have been identified as potential BRAF inhibitors, which are crucial in certain types of cancer therapy.

Structure-Activity Relationship (SAR)

The efficacy of thiazole-based compounds is often correlated with their structural features. Key findings include:

- The presence of electron-withdrawing groups (like chlorine) enhances antiproliferative activity.

- Substituents on the phenyl ring can significantly affect potency; for instance, methyl groups at specific positions have been associated with increased activity .

Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives, including the target compound, against various cancer cell lines using the MTT assay. Results indicated significant inhibition of cell growth across multiple lines, with the compound showing IC50 values in the low micromolar range .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis through caspase activation and mitochondrial pathway modulation. This was supported by flow cytometry analysis and Western blotting techniques to assess protein expression related to apoptosis .

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogenation Effects : The 4-chlorophenyl group in the target compound is simpler than the 3,5-dichlorophenyl or 3-chloro-4-fluorophenyl groups in analogs (e.g., 11b, 11c), which may reduce steric hindrance while retaining lipophilicity .

- Morpholino vs.

- Molecular Weight : The target compound (380.8 g/mol) is lighter than piperazine-containing analogs (e.g., 474.0–568.2 g/mol in ), suggesting better bioavailability .

Crystallographic and Conformational Analysis

- Compounds 4 and 5 () adopted planar conformations with slight deviations due to fluorophenyl groups, suggesting that the target compound’s morpholino-oxoethyl substituent may introduce conformational flexibility, impacting crystal packing and stability .

Q & A

What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of urea derivatives typically involves coupling substituted isocyanates with amines. For this compound, a plausible route involves reacting 4-(2-morpholino-2-oxoethyl)thiazol-2-amine with 4-chlorophenyl isocyanate under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Key factors affecting yield include:

- Temperature : Reflux conditions (~110°C in toluene) improve reaction kinetics but may require inert gas purging to prevent oxidation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amine but risk side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) is often used to isolate the urea product, achieving ~75% yield based on analogous syntheses .

How can spectroscopic techniques (e.g., IR, NMR) distinguish structural features of this compound, particularly the urea and morpholine moieties?

Answer:

- IR Spectroscopy :

- Urea C=O stretch appears at ~1640–1680 cm⁻¹, while the morpholine carbonyl (2-oxoethyl group) absorbs at ~1700–1750 cm⁻¹.

- N-H stretching (urea) is observed at 3200–3300 cm⁻¹, confirmed by KBr pellet methods .

- ¹H NMR :

- The morpholine protons resonate as a multiplet at δ 3.4–3.7 ppm (CH₂-N-CH₂).

- Thiazole protons (C4-H) appear as a singlet at δ 7.2–7.5 ppm.

- ¹³C NMR : The urea carbonyl carbon is typically at δ 155–160 ppm, distinct from the morpholinone carbonyl (δ 165–170 ppm) .

What computational methods are recommended to model the electronic structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) to balance accuracy and computational cost for thermochemical properties (e.g., bond dissociation energies) .

- Wavefunction Analysis : Multiwfn software enables topology analysis of electron density (e.g., Laplacian at bond critical points) and electrostatic potential mapping to predict nucleophilic/electrophilic sites .

- Solvent Effects : Include implicit solvent models (e.g., PCM) with Gaussian 16 to simulate aqueous or DMSO environments.

How does the thiazole-morpholine-urea scaffold influence biological activity, and what structural analogs show promise in enzyme inhibition?

Answer:

The thiazole ring enhances π-π stacking with enzyme active sites, while the morpholine moiety improves solubility and pharmacokinetics. Key analogs with bioactivity include:

What crystallographic data are available for related urea-thiazole derivatives, and how do they inform molecular conformation?

Answer:

Single-crystal X-ray diffraction of analogs (e.g., 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea) reveals:

- Dihedral Angles : The thiazole and urea planes form a ~45° angle, enabling optimal hydrogen bonding with protein residues.

- Packing Motifs : Molecules stack via C-H···O interactions (distance: 2.8–3.2 Å), stabilizing the crystal lattice .

- R Factors : Reported values ≤0.068 indicate high data accuracy .

How can researchers resolve contradictions in experimental vs. computational data for this compound’s thermodynamic properties?

Answer:

Discrepancies in enthalpy or Gibbs free energy (e.g., ΔGcalc vs. ΔGexp) may arise from:

- Basis Set Limitations : Use augmented basis sets (e.g., 6-311++G**) to reduce errors in electron correlation .

- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER) to account for flexible morpholine and urea groups .

- Experimental Calibration : Validate computational results with DSC (differential scanning calorimetry) for melting points and TGA for thermal stability .

What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Hazard Identification : Classified as irritant (Skin/Eye Category 2) based on SDS data for analogs. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C under argon to prevent hydrolysis of the urea group.

- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.